3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by having two rings sharing a single atom, which imparts unique structural and chemical properties. The presence of both azetidine and oxazolidine rings in its structure makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Biochemical Pathways
. Azetidine derivatives have been associated with various biochemical pathways, but the specific pathways and downstream effects for this compound remain to be determined.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
. Environmental conditions can significantly impact the behavior of chemical compounds, and understanding these influences is crucial for optimizing the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of azetidine derivatives with oxazolidine-2,4-dione under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and chloroacetyl chloride, which facilitate the formation of the azetidin-3-yl intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives
Uniqueness
3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its unique combination of azetidine and oxazolidine rings, which imparts distinct chemical and biological properties. Its structural rigidity and potential for diverse chemical modifications make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-(3-phenylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(7-6-11-4-2-1-3-5-11)16-8-12(9-16)17-14(19)10-21-15(17)20/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLKYMKEARJONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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